molecular formula C7H9ClN2O B1343202 2-Furyl(methylamino)acetonitrile hydrochloride CAS No. 24026-94-6

2-Furyl(methylamino)acetonitrile hydrochloride

Cat. No. B1343202
CAS RN: 24026-94-6
M. Wt: 172.61 g/mol
InChI Key: NLSCKUSPZVATEV-UHFFFAOYSA-N
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Description

2-Furyl(methylamino)acetonitrile hydrochloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. It is closely related to 2-Furyl(methylamino)acetic acid .

Scientific Research Applications

Photophysical Properties in Solvents

2-Furyl(methylamino)acetonitrile hydrochloride and its derivatives have been studied extensively for their photophysical properties. In particular, derivatives such as 2-furyl-3-hydroxyquinolone (FHQ) and 1-methyl-2-furyl-3-hydroxyquinolone (MFHQ) exhibit dual emission bands due to excited state intramolecular proton transfer (ESIPT) in solvents like acetonitrile and n-hexane. The studies indicate a high light absorption efficiency and radiative rate constant for these compounds. The chromone moiety in these derivatives acts as an acceptor group, while the quinolone moiety acts as an electron donor. Interestingly, the furyl group’s behavior as an electron acceptor or donor changes based on the solvent’s polarity (Ndongo et al., 2018).

Simulation of Excited State Proton Transfer Reaction

The excited state proton transfer reaction of 2-furyl derivatives has been simulated in silico using the empirical valence bond (EVB) method in conjunction with classical molecular dynamics. The study on 2-(2-furyl)-3-hydroxychromone (FHC) highlighted the mechanisms leading to the ESIPT reaction and the prediction of fluorescence spectra in various solvents. This research provided insights into the structural parameters and intermolecular H-bond interactions that influence the ESIPT reaction, paving the way for its use in fluorescent probes (Abdallah et al., 2021).

Applications in Fluorescent Probes and DNA Research

Environmentally Sensitive Fluorescent Dyes

The compound has applications in the development of environmentally sensitive fluorescent dyes, particularly for DNA research. 2-Furyl derivatives have been synthesized and characterized as dual emissive deoxyuridine analogues. These compounds demonstrate exquisite ratiometric responses to solvent polarity and hydration, making them significant for sensing interactions in DNA and potentially labeling major grooves in nucleic acids (Barthes et al., 2015).

Applications in Organic Synthesis

Synthesis of Homoallylamines and α-Aminonitriles

In organic synthesis, 2-furyl(methylamino)acetonitrile hydrochloride and its related furyl and thienyl rings have been utilized for the preparation of homoallylamines and α-aminonitriles. These compounds were prepared through reactions like the indium-mediated Barbier-type reaction or a three-component reaction involving anilines, hetaryl aldehydes, and trimethylsilyl cyanide, indicating the versatility of furyl derivatives in synthetic chemistry (Méndez & Kouznetsov, 2008).

Applications in Medicinal Chemistry

Alzheimer's Disease Therapeutics

In the realm of medicinal chemistry, multifunctional amides containing 2-furyl derivatives have been explored as therapeutic agents for Alzheimer's disease. These compounds exhibit moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their potential in therapeutic applications (Hassan et al., 2018).

properties

IUPAC Name

2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCKUSPZVATEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl(methylamino)acetonitrile hydrochloride

CAS RN

24026-94-6
Record name 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name NSC140825
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Record name α-(methylamino)furan-2-acetonitrile, monohydrochloride
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